molecular formula C8H11ClN2O2 B1400040 Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1339583-44-6

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B1400040
CAS No.: 1339583-44-6
M. Wt: 202.64 g/mol
InChI Key: MGRHPAIVHKBFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterase, which is involved in neurotransmission . The interaction between this compound and cholinesterase involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound can modulate cell signaling pathways by inhibiting cholinesterase, leading to altered neurotransmitter levels and impacting synaptic transmission . In cancer cells, this compound has demonstrated potential anticancer activity by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through changes in gene expression and cellular metabolism, highlighting the compound’s influence on cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active site of cholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules further contributes to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its biochemical activity, leading to sustained effects on cellular processes such as neurotransmission and cell proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been well-tolerated and has shown beneficial effects, such as improved cognitive function and reduced tumor growth . At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can exert its biochemical effects. The localization of this compound within the nucleus allows it to interact with DNA and RNA, influencing gene expression and protein synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-(4-chloro-3-methylpyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-5-7(9)4-11(10-5)6(2)8(12)13-3/h4,6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRHPAIVHKBFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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